molecular formula C9H11NO3 B13287438 2-(2-Methoxypyridin-3-yl)propanoic acid

2-(2-Methoxypyridin-3-yl)propanoic acid

Cat. No.: B13287438
M. Wt: 181.19 g/mol
InChI Key: VKZUYFBUGOXTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxypyridin-3-yl)propanoic acid ( 1554069-85-0) is an organic compound with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol . Its structure consists of a propanoic acid chain attached to a 2-methoxypyridine ring, a scaffold of significant interest in medicinal chemistry and pharmaceutical research . This compound is related to other valuable building blocks, such as 2-(2-methoxypyridin-3-yl)acetic acid and 3-(2-methoxypyridin-3-yl)propanoic acid, highlighting the utility of this chemical class in synthetic applications . As a fine chemical intermediate, it is primarily used in research and development settings for the synthesis of more complex molecules. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can refer to its canonical SMILES string, CC(C1=CC=CN=C1OC)C(O)=O, for computational and structural analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-methoxypyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-6(9(11)12)7-4-3-5-10-8(7)13-2/h3-6H,1-2H3,(H,11,12)

InChI Key

VKZUYFBUGOXTIF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC=C1)OC)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Methoxypyridin 3 Yl Propanoic Acid and Its Analogs

Advanced Synthetic Routes to 2-(2-Methoxypyridin-3-yl)propanoic Acid

The construction of the this compound scaffold requires precise control over regioselectivity and, in many cases, stereoselectivity. Modern synthetic methodologies have enabled more efficient and controlled access to this class of compounds.

Achieving enantiomeric purity is often critical for the biological activity of chiral molecules like this compound. Stereoselective synthesis is paramount for isolating the desired enantiomer. Methodologies to achieve this include the use of chiral precursors and asymmetric synthesis. researchgate.net For complex chiral propanoic acid derivatives, approaches often begin with enantioselective separations or asymmetric synthesis starting from known chiral molecules. researchgate.net The synthesis of structurally related chiral amino acids, such as (S)-2-amino-3-(pyridin-4-yl)propanoic acid, underscores the necessity of high purity for their successful integration into larger molecules like peptides, where the stereochemistry directly influences the final structure and function. nbinno.com

Dynamic kinetic resolution represents a powerful chemoenzymatic strategy to synthesize enantiomerically pure compounds, overcoming the typical 50% yield limitation of classical kinetic resolution. mdpi.com This approach, often employing enzymes like lipases, can be applied to produce chiral acids and esters, offering a scalable and environmentally favorable alternative to traditional chemical routes. mdpi.com

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing the C-C bonds necessary for the pyridine-propanoic acid scaffold. rsc.org These reactions offer a versatile and efficient means to connect aryl or heteroaryl fragments with the propanoic acid side chain or its precursors.

A flexible, one-pot, two-step procedure has been developed for the synthesis of 2-aryl propionic acids, which is applicable to heteroaryl systems. mdpi.comnih.gov This process involves an initial palladium-catalyzed Heck coupling of an aryl or heteroaryl bromide with ethylene (B1197577), followed by a hydroxycarbonylation of the resulting styrene (B11656) derivative to yield the final propanoic acid. mdpi.comnih.gov This cascade transformation demonstrates high regioselectivity and provides good yields. mdpi.com

Suzuki-Miyaura coupling is another key palladium-catalyzed reaction used extensively in the synthesis of functionalized pyridines. nih.gov This reaction allows for the coupling of a pyridine (B92270) boronic acid (or ester) with a suitable halide to construct the core structure. For instance, pyridine-3-boronic acid can be coupled with a partner containing the propanoic acid precursor under the influence of a palladium catalyst like Pd(dppf)Cl₂. nih.gov The choice of ligand is crucial for the success of these couplings; ligands such as triphenylphosphine, RuPhos, and BrettPhos have been shown to be effective in various C-C and C-N bond-forming reactions involving heteroaryl halides. rsc.orgacs.org

Coupling ReactionCatalyst/LigandKey TransformationReference
Heck/HydroxycarbonylationPd(OAc)₂ / NISPCPPSequential reaction of aryl bromide with ethylene and CO/H₂O to form 2-aryl propanoic acid. mdpi.comnih.gov
Suzuki-MiyauraPd(dppf)Cl₂Coupling of pyridine-3-boronic acid with an aryl/alkyl halide to form a C-C bond. nih.gov
AminocarbonylationPalladium-phosphine complexConversion of aryl halides to primary amides using formamide (B127407). acs.org

The synthesis of this compound relies on the availability of appropriately functionalized pyridine precursors. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the strategies for its functionalization. The ring is generally prone to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. nih.gov

A common strategy to introduce the 2-methoxy group is through nucleophilic aromatic substitution (SNAr) on a 2-halopyridine derivative. researchgate.net For example, 2-chloropyridine-3,4-dicarbonitriles react with sodium methoxide (B1231860) in anhydrous methanol (B129727) to exclusively yield the 2-methoxy derivatives. researchgate.net This highlights the activating effect of electron-withdrawing groups on the ring towards nucleophilic attack.

Direct C-H functionalization is an increasingly important strategy for modifying pyridine rings without pre-functionalization. nih.gov One approach involves the activation of the pyridine as its N-oxide, which facilitates the addition of various nucleophiles at the 2-position. nih.gov For synthesizing precursors to the target molecule, a key intermediate is a 3-substituted-2-methoxypyridine. The synthesis of such compounds has been demonstrated starting from materials like 5-bromo-2-methoxypyridin-3-amine, which can undergo further reactions such as condensation or coupling to build more complex structures. nih.govsemanticscholar.org

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and sustainable synthetic routes. mdpi.com While specific chemoenzymatic routes to this compound are not extensively detailed in the literature, the principles of this field are highly applicable.

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic acids and esters to produce enantiomerically pure compounds. mdpi.com For example, a racemic ester of this compound could be selectively hydrolyzed by a lipase, allowing for the separation of one enantiomer as the acid while the other remains as the unreacted ester. The integration of biocatalysis with traditional organic synthesis provides pathways that are often more cost-effective and environmentally friendly. mdpi.com

Derivatization and Analog Synthesis Strategies

The development of analogs of this compound is crucial for exploring structure-activity relationships. Modifications are typically made at the carboxylic acid moiety or on the pyridine ring.

The carboxylic acid group of the propanoic acid side chain is a versatile functional handle for derivatization. Standard organic transformations can be employed to convert the carboxylic acid into a wide range of functional groups, including esters, amides, and acid halides.

Palladium-catalyzed aminocarbonylation provides a direct method to synthesize primary amides from aryl halides using formamide as the nitrogen source. acs.org This method could be adapted to create amide derivatives from a halogenated precursor of this compound. Furthermore, copper-catalyzed C-O coupling reactions have been developed for N-methoxy amides with arylboronic acids, representing another pathway for advanced derivatization. mdpi.com These transformations allow for the introduction of diverse functionalities, enabling the fine-tuning of the molecule's properties.

Systematic Substitutions on the Pyridine Ring System

The functionalization of the pyridine ring is challenging due to the electron-deficient nature of the system, which arises from the presence of the sp²-hybridized nitrogen atom. nih.gov However, various transition-metal-catalyzed C-H functionalization reactions have been developed to introduce substituents at specific positions. nih.govresearchgate.net These methods offer a direct route to modify the pyridine core, avoiding the need for pre-functionalized substrates that are often required in classical synthetic approaches like the Hantzsch synthesis. nih.govresearchgate.net

Systematic substitutions on the pyridine ring of analogs are often achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comnih.gov For instance, a common strategy involves starting with a halogenated pyridine, such as 5-bromo-2-methoxypyridin-3-amine, which can be converted to a boronate ester. nih.gov This intermediate then serves as a versatile coupling partner for a wide range of aryl or heteroaryl halides, allowing for the introduction of diverse substituents at the 5-position of the pyridine ring. nih.gov

Another powerful strategy is the direct C-H functionalization, which can be directed by a coordinating group on the pyridine ring. rsc.org This approach allows for high regioselectivity. For example, in 3-substituted pyridine N-oxides, C-H functionalization can occur selectively at the C2 or C6 positions. rsc.org The choice of catalyst and reaction conditions is crucial for controlling the site of substitution. For instance, introducing electron-withdrawing groups like trifluoromethyl (CF₃) or cyano (CN) at the meta position (C3 or C5) can direct functionalization to the C4 position with high regioselectivity. acs.org Conversely, a bulkier substituent at the meta position may favor substitution at the C6 position. acs.org

The table below summarizes the effect of substituent position on the regioselectivity of further functionalization on the pyridine ring system.

Substituent PositionType of GroupDirecting EffectResulting Product
3-position (meta)Electron-withdrawing (e.g., -CF₃, -CN)C4-functionalization3,4-disubstituted pyridine
3-position (meta)Bulky aryl groupC6-functionalization3,6-disubstituted pyridine
N-oxideActivating groupC2/C6-functionalization2- or 6-substituted pyridine

Application of Chiral Auxiliaries for Diastereoselective Control

Achieving stereochemical control at the chiral center of the propanoic acid moiety is critical for synthesizing enantiomerically pure compounds. One of the most effective strategies for this is the use of chiral auxiliaries. researchgate.netosi.lv These are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net

Oxazolidinones, derived from readily available and enantiopure 1,2-aminoalcohols, are widely used as chiral auxiliaries. researchgate.net In the synthesis of chiral propanoic acids, an N-acyloxazolidinone can be prepared. The oxazolidinone auxiliary then sterically directs the approach of an electrophile during an alkylation reaction, leading to the formation of one diastereomer in preference to the other. researchgate.net For example, diastereoselective alkylation of a chiral N-acyl-1,3-oxazolidine can achieve a diastereomeric excess (de) of over 99%. researchgate.net

Another prominent chiral auxiliary is Ellman's N-tert-butanesulfinamide. osi.lv This auxiliary is particularly effective for the asymmetric synthesis of chiral amines, which can be precursors to other functional groups. The development of methods using this auxiliary allows for the synthesis of molecules with multiple stereogenic centers. osi.lv After the desired stereocenter has been established, the chiral auxiliary can be cleaved under specific reaction conditions to yield the enantiomerically enriched product and recover the auxiliary. researchgate.net

The table below lists common chiral auxiliaries and their applications in achieving diastereoselective control.

Chiral AuxiliaryPrecursorKey TransformationTypical Diastereomeric Excess (de)
Oxazolidinones1,2-aminoalcoholsDiastereoselective alkylation>99%
N-tert-butanesulfinamidetert-ButanesulfinamideAsymmetric synthesis of chiral aminesHigh
Exo-3-amino-2-hydroxybornaneCamphor derivativesSynthesis of helical moleculesHigh

Mechanistic Investigations of Key Synthetic Reactions

Understanding the underlying mechanisms of the reactions used to synthesize this compound and its analogs is crucial for optimizing reaction conditions and improving yields and selectivity.

Detailed Exploration of Reaction Pathways and Transition States

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, provide deep insights into reaction pathways. researchgate.netresearchgate.net For transition-metal-catalyzed C-H activation, a common pathway involves the coordination of the metal to the nitrogen of the pyridine ring, followed by the cleavage of a specific C-H bond to form a cyclometalated intermediate. rsc.org This intermediate then reacts with a coupling partner, and subsequent reductive elimination yields the functionalized product and regenerates the catalyst. rsc.org

For example, in the palladium-catalyzed ortho-arylation of 2-phenylpyridine, the reaction is initiated by a pyridyl-assisted C-H activation to form a bimetallic Pd(II) complex. rsc.org This complex then undergoes oxidative addition with the coupling partner, followed by reductive elimination to give the desired product. rsc.org Kinetic analyses can identify the rate-determining step of such catalytic cycles. researchgate.net DFT calculations help to elucidate the structures and energetics of transition states, explaining the origins of observed selectivity, such as enantioselectivity, which may arise from subtle nonbonding interactions. researchgate.net

Role of Radical Intermediates in Bond Formation

Radical-based methods have emerged as a powerful tool for pyridine functionalization, offering reactivity patterns that are complementary to traditional two-electron pathways. nih.govnih.gov These reactions often proceed under mild conditions and show excellent tolerance for various functional groups. nih.gov

One strategy involves the generation of pyridinyl radicals through the single-electron reduction of pyridinium (B92312) ions or halogenated pyridines. acs.orgnih.gov For instance, a reducing photoredox catalyst can selectively generate pyridyl radicals at any position (2-, 3-, or 4-), which can then engage in intermolecular reactions with olefins to form new C(sp²)-C(sp³) bonds. acs.orgnih.gov This approach provides a programmable way to access alkylated pyridine isomers. nih.gov

The Minisci reaction is a classic example of radical functionalization of pyridines, but it often requires strong oxidants and can suffer from a lack of regiocontrol. nih.gov Modern photochemical methods overcome these limitations by generating pyridinyl radicals under neutral conditions. acs.org These radicals can then couple effectively with other radical species, such as allylic radicals, to form the desired products. acs.org Mechanistic studies, including computational and experimental approaches, support a pathway involving proton-coupled electron transfer (PCET) to generate the key heteroaryl radical intermediate, which then adds to an alkene. nih.gov

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact and improve sustainability. researchgate.netrasayanjournal.co.in These principles focus on aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency. researchgate.net

One key approach is the development of solvent- and halide-free synthesis methods. For example, the C-H functionalization of pyridine N-oxides can be achieved in an atom-economical fashion without the need for solvents or halide reagents. rsc.org Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product, are another cornerstone of green synthesis. rasayanjournal.co.in MCRs reduce the number of synthetic steps, minimize waste, and simplify workup procedures. rasayanjournal.co.in

Microwave-assisted synthesis has also been recognized as a valuable green chemistry tool. nih.gov Microwave irradiation can significantly shorten reaction times and improve product yields compared to conventional heating methods. nih.gov The development of catalytic reactions, particularly those using non-toxic and recyclable catalysts, is central to green synthesis. researchgate.netresearchgate.net For example, using alcohols as primary feedstocks in cobalt-catalyzed multicomponent reactions represents a sustainable approach to pyridine synthesis. researchgate.net From a green chemistry perspective, replacing stoichiometric oxidants, which are common in classical pyridine syntheses (e.g., Hantzsch dihydropyridine (B1217469) oxidation), with catalytic, aerobic oxidation is highly desirable. researchgate.net

The table below outlines key green chemistry principles and their application in pyridine synthesis.

Green Chemistry PrincipleApplication in Pyridine SynthesisExample
Atom Economy Multicomponent reactions (MCRs) that incorporate most atoms from reactants into the final product.One-pot, four-component synthesis of pyridine derivatives. nih.gov
Safer Solvents & Auxiliaries Performing reactions in benign solvents (e.g., ethanol, water) or under solvent-free conditions.Solvent-free C-H functionalization of pyridine N-oxides. rsc.org
Energy Efficiency Using microwave irradiation to reduce reaction times and energy consumption.Microwave-assisted one-pot synthesis of novel pyridines. nih.gov
Catalysis Using recyclable and non-toxic catalysts instead of stoichiometric reagents.Cobalt-catalyzed multicomponent synthesis using alcohols. researchgate.net
Waste Prevention Designing synthetic routes that minimize the generation of byproducts.Direct C-H functionalization avoids pre-functionalization steps and associated waste. nih.gov

Preclinical Pharmacological Investigations and Biological Mechanisms of 2 2 Methoxypyridin 3 Yl Propanoic Acid Analogs

In Vitro Biological Screening and Mechanistic Profiling

Enzyme Inhibition and Activation Studies

Based on a comprehensive review of the available scientific literature, no specific studies detailing the direct enzyme inhibition or activation profiles of 2-(2-Methoxypyridin-3-yl)propanoic acid or its close analogs have been identified. Research has been published on other pyridine (B92270) derivatives, such as nicotinic acid, as potential inhibitors of enzymes like cyclooxygenase (COX-1/COX-2), but these findings are not directly applicable to the this compound scaffold. nih.gov Similarly, while various aryl propionic acid derivatives are known to possess a range of pharmacological activities, specific enzyme inhibition data for the compound class is not available in the reviewed literature. mdpi.com

Receptor Binding and Ligand Modulation Assays (e.g., Integrin αvβ3, PPARα/γ, GPR40)

Peroxisome Proliferator-Activated Receptors (PPARα/γ)

A seminal study synthesized and evaluated a series of novel pyridine-3-propanoic acids, identifying them as potent dual agonists for both PPARα and PPARγ. researchgate.netnih.govnih.gov These receptors are critical regulators of lipid and glucose metabolism, making them key targets for type 2 diabetes therapies. The investigation revealed that structural modifications to the pyridine-3-propanoic acid scaffold could modulate isoform selectivity.

Two lead compounds from this series, designated (S)-14 and (S)-19, were selected for more detailed profiling based on their potent dual agonist activity. researchgate.netnih.gov The in vitro activity of these compounds was quantified by their EC50 values, which represent the concentration required to elicit a half-maximal response in a transactivation assay.

PPARα/γ Agonist Activity of Pyridine-3-Propanoic Acid Analogs

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)
(S)-140.0890.480
(S)-190.0170.130

Data derived from a study on novel pyridine-3-propanoic acids, highlighting their potent dual agonist activity on PPARα and PPARγ. researchgate.netnih.gov

G Protein-Coupled Receptor 40 (GPR40)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is another important target for type 2 diabetes treatment, as its activation in pancreatic β-cells enhances glucose-dependent insulin (B600854) secretion. nih.govnih.gov While direct binding data for this compound analogs on GPR40 is not specified in the available literature, numerous studies have identified agonists for this receptor that feature a propanoic acid moiety. mdpi.comresearchgate.net For instance, a class of thiophene-2-ylpropanoic acid derivatives has been developed as potent and orally bioavailable GPR40 full agonists. researchgate.net This suggests that the propanoic acid scaffold, including pyridine-based variants, is a viable pharmacophore for GPR40 activation. One GPR40 agonist featuring a dichloropyridinylethynyl phenylpropanoic acid structure demonstrated a potent EC50 of 40.7 nM in an assay measuring calcium mobilization. nih.gov

Integrin αvβ3

No preclinical data could be identified in the reviewed literature to suggest that this compound or its analogs have binding or modulation activity at the integrin αvβ3 receptor. Research on small molecule ligands for this receptor has predominantly focused on mimics of the Arg-Gly-Asp (RGD) peptide sequence, which are structurally distinct from the pyridine-propanoic acid class. nih.govmdpi.com

Cellular Pathway Modulation and Signal Transduction Analysis (e.g., FAK, ERK phosphorylation)

There is no available scientific literature detailing the effects of this compound analogs on the Focal Adhesion Kinase (FAK) or Extracellular signal-regulated kinase (ERK) phosphorylation pathways. While some pyridine-containing compounds have been investigated as ERK1/2 inhibitors, these are structurally different and their mechanism does not provide direct insight into the activity of the propanoic acid derivatives . nih.govnih.gov

In Vivo Preclinical Efficacy Models (Excluding Clinical Human Trials)

Assessment in Bone Turnover Models

A review of the available preclinical literature did not yield any studies assessing the in vivo efficacy of this compound or its direct analogs in models of bone turnover. While other pyridine carboxylic acid isomers, such as picolinic acid, have been shown to have an anabolic effect on bone in vivo, these findings cannot be extrapolated to the specific compound class of this article. nih.gov

Evaluation in Glucose Homeostasis and Diabetes Models

The therapeutic potential of pyridine-3-propanoic acid analogs as dual PPARα/γ agonists has been evaluated in a diabetic mouse model. researchgate.netnih.govnih.gov Specifically, the lead compounds (S)-14 and (S)-19 were tested in diabetic, insulin-resistant db/db mice, a standard model for type 2 diabetes research.

In these in vivo studies, the compounds demonstrated significant efficacy in improving glucose homeostasis. Treatment with these analogs led to notable reductions in key metabolic markers, including plasma glucose and triglyceride levels, when compared to vehicle-treated control animals. researchgate.net This provides strong preclinical evidence for the potential of this compound class in the management of diabetes.

Efficacy of Pyridine-3-Propanoic Acid Analogs in db/db Mice

CompoundParameter MeasuredResult
(S)-14Plasma Glucose ReductionSignificant lowering compared to vehicle
(S)-14Plasma Triglyceride ReductionSignificant lowering compared to vehicle
(S)-19Plasma Glucose ReductionSignificant lowering compared to vehicle
(S)-19Plasma Triglyceride ReductionSignificant lowering compared to vehicle

Summary of in vivo efficacy of lead compounds in a diabetic db/db mouse model, demonstrating improvements in glucose and lipid parameters. researchgate.netnih.gov

The activity of GPR40 agonists in various rodent models of type 2 diabetes is also well-documented, showing that activation of this receptor leads to lowered blood glucose levels. nih.gov Bornyl-containing benzyloxyphenylpropanoic acid derivatives, for example, have demonstrated hypoglycemic effects in a diet-induced model of type 2 diabetes, which was attributed to their activity as FFAR1 (GPR40) agonists. mdpi.com This supports the potential for GPR40-active this compound analogs to be effective in similar models.

Anti-Inflammatory and Immune Response Modulation in Animal Models

While direct studies on the anti-inflammatory and immune-modulating effects of this compound in animal models are not extensively documented in publicly available literature, research on analogous compounds provides insights into their potential activities. The anti-inflammatory effects of various chemical entities are often evaluated in established animal models that mimic aspects of human inflammatory conditions. nih.govasianjpr.com These models include carrageenan-induced paw edema for acute inflammation and cotton pellet granuloma for chronic inflammation. asianjpr.com For instance, derivatives of purine-2,6-dione (B11924001) have demonstrated significant anti-inflammatory activity in zymosan-induced peritonitis and carrageenan-induced paw edema models, which was associated with a reduction in TNF-α levels. nih.gov Similarly, 2-aryl propionic acid amide modifications of existing non-steroidal anti-inflammatory drugs (NSAIDs) have been investigated for their anti-neuroinflammatory activity in cell culture models, indicating a potential therapeutic avenue for such derivatives. researchgate.net

The immune response modulation by novel compounds is another critical area of investigation. For example, a series of 4,5-dihydro-4-oxo-2-(substituted amino)-3-furancarboxylic acids and their derivatives have shown potent antiallergic activity in rat models of mediator-induced dermal vascular permeability and active anaphylaxis. nih.gov These studies highlight the potential for novel carboxylic acid derivatives to influence immune pathways. Phytochemicals, which often possess complex chemical structures, have been extensively studied for their anti-inflammatory effects in various animal models of diseases like rheumatoid arthritis and systemic lupus erythematosus. mdpi.com Their mechanisms often involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPKs. mdpi.com Given the structural motifs present in this compound, it is plausible that its analogs could exhibit anti-inflammatory and immunomodulatory properties, though this requires direct experimental validation in relevant animal models.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

The biological activity of a molecule is intrinsically linked to its chemical structure, and understanding the structure-activity relationship (SAR) is crucial for drug discovery. For pyridine derivatives, the presence and position of specific functional groups can significantly influence their biological effects. nih.gov A pharmacophore model for a series of compounds identifies the key structural features essential for biological activity. For analogs of this compound, the critical functional groups would likely include the methoxy (B1213986) group, the pyridine nitrogen, and the propanoic acid moiety.

The methoxy group (-OCH3) on the pyridine ring can influence the compound's electronic properties and its ability to form hydrogen bonds, which can be crucial for target binding. nih.gov The carboxylic acid group is a common feature in many anti-inflammatory drugs and can act as a key interaction point with biological targets. researchgate.net The relative orientation of these groups on the pyridine scaffold is also critical. Studies on other pyridine-containing compounds have shown that modifications to the substituents and their positions can lead to significant changes in activity. nih.gov For example, in a series of sulfonamide methoxypyridine derivatives, the substituent at the fifth position of an oxazole (B20620) ring played a crucial role in their biological activity. nih.gov The amide substituents were found to be beneficial for ligand-receptor interactions, with the size of the N-alkyl amides influencing the inhibitory activity. nih.gov

Positional isomerism, the different arrangement of functional groups on a core scaffold, can have a profound impact on the biological activity of a compound. For a molecule like this compound, shifting the propanoic acid group or the methoxy group to different positions on the pyridine ring would likely result in analogs with vastly different pharmacological profiles.

The spatial arrangement of these functional groups determines how the molecule fits into the binding site of its biological target. Even subtle changes in the position of a key interacting group can lead to a complete loss of activity. For instance, in a study of pyridine derivatives, the position of methoxy groups was found to be related to their antiproliferative activity. nih.gov Therefore, the specific 2-methoxy and 3-propanoic acid substitution pattern on the pyridine ring is likely a key determinant of the biological activity of this particular scaffold. A systematic investigation involving the synthesis and biological evaluation of other positional isomers would be necessary to fully understand the impact of these structural changes and to identify the optimal substitution pattern for a desired therapeutic effect.

Since this compound possesses a chiral center at the alpha-position of the propanoic acid moiety, it can exist as two enantiomers (R and S). Stereochemistry often plays a critical role in the efficacy and selectivity of a drug. mdpi.com The two enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For example, in a study of leukotriene D4 receptor antagonists, both enantiomers were found to be biologically active, with one being slightly more potent. nih.gov In other cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. The stereochemistry of homoisoflavonoids has been shown to be important for their antioxidant and 5-lipoxygenase inhibitory activities. nih.gov Therefore, it is essential to investigate the individual enantiomers of this compound and its analogs to determine if one is more active or selective for a particular biological target. This would involve stereospecific synthesis or chiral separation of the enantiomers followed by their individual biological evaluation. nih.gov

Advanced Mechanistic Elucidation of Biological Actions

Identifying the specific molecular target(s) of a compound is a fundamental step in understanding its mechanism of action and for further drug development. For analogs of this compound, the identification of their direct binding partners within the cell would provide crucial insights into their biological effects.

Based on the structural features of the compound, several potential molecular targets could be hypothesized. The propanoic acid moiety is a common feature of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Therefore, COX-1 and COX-2 could be potential targets for these analogs. Other potential targets could include enzymes involved in inflammatory pathways, such as lipoxygenases, or receptors that modulate immune responses. nih.gov For example, some pyridine derivatives have been found to interact with muscarinic receptors. researchgate.net Furthermore, phosphoinositide phospholipase C (PI-PLC) has been identified as a putative target for certain anti-proliferative thieno[2,3-b]pyridines. nih.gov The validation of a specific molecular target would involve a combination of in vitro and in vivo experiments, such as enzyme inhibition assays, binding studies, and cellular assays to confirm the functional consequences of target engagement.

Comprehensive Analysis of Downstream Signaling Cascades

Intensive research into the pharmacological effects of analogs of this compound has revealed significant interactions with critical intracellular signaling pathways, particularly those implicated in cell growth, proliferation, and survival. While direct studies on this compound are limited, investigations into structurally related methoxypyridine derivatives have provided substantial insights into their mechanisms of action, most notably their impact on the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling cascade.

A prominent example is a series of sulfonamide methoxypyridine derivatives, which have been identified as potent dual inhibitors of PI3K and mTOR. nih.gov The PI3K/AKT/mTOR pathway is a crucial signaling network that regulates a multitude of cellular processes, and its aberrant activation is a hallmark of many cancers. nih.gov The inhibition of both PI3K and mTOR can effectively block this pathway, leading to anti-tumor effects. nih.gov

One particular compound from this series, referred to as 22c, which incorporates a 2-methoxypyridin-3-yl moiety, has demonstrated significant inhibitory activity on this signaling cascade. nih.gov In preclinical studies using HCT-116 human colon cancer cells, compound 22c was shown to decrease the phosphorylation of AKT, a key downstream effector of PI3K. nih.gov The phosphorylation of AKT is a critical step in the activation of the PI3K pathway, and its inhibition signifies a disruption of the downstream signaling. This ultimately leads to cell cycle arrest in the G0/G1 phase and the induction of apoptosis in cancer cells. nih.gov

The table below summarizes the observed effects of compound 22c on the PI3K/AKT/mTOR signaling pathway in HCT-116 cells.

CompoundTarget(s)Key Downstream EffectCellular Outcome
22c (a sulfonamide methoxypyridine derivative) PI3K, mTORDecreased phosphorylation of AKTG0/G1 cell cycle arrest, Apoptosis

These findings underscore the potential of methoxypyridine-containing compounds to modulate key cellular signaling pathways. The ability of these analogs to interfere with the PI3K/AKT/mTOR cascade highlights a significant biological mechanism that could be exploited for therapeutic purposes. Further research into other potential downstream targets of this compound and its analogs is warranted to fully elucidate their pharmacological profiles.

Additionally, other pyridine derivatives have been investigated for their potential to inhibit other signaling pathways, such as the one mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com Inhibition of the VEGFR-2 signaling cascade is a known strategy to decrease the proliferation of various cancer cell types by preventing angiogenesis. mdpi.com While the core structure of these VEGFR-2 inhibitors differs more significantly from this compound, it points to the broader potential of pyridine-containing scaffolds to interact with diverse signaling molecules.

Preclinical Pharmacokinetic and Metabolic Profiling of 2 2 Methoxypyridin 3 Yl Propanoic Acid Analogs

Absorption, Distribution, and Excretion Characteristics in Preclinical Species

No information is available regarding the absorption, distribution, and excretion of 2-(2-Methoxypyridin-3-yl)propanoic acid analogs in any preclinical species.

Biotransformation Pathways and Metabolite Identification

There is no published data on the biotransformation pathways or the identification of metabolites for this compound analogs.

Phase I Metabolic Transformations (e.g., O-demethylation, hydroxylation, oxidation)

Specific information on Phase I metabolic transformations of this compound analogs is not available.

Phase II Conjugation Reactions (e.g., glucuronidation, glucosylation)

There is no available data concerning Phase II conjugation reactions for this compound analogs.

Characterization of Cytochrome P450 Enzyme Involvement

No studies have been found that characterize the involvement of cytochrome P450 enzymes in the metabolism of this compound analogs.

In Vitro Metabolic Stability and Metabolite Generation in Microsomal and Hepatocyte Systems

There are no published findings on the in vitro metabolic stability or metabolite generation of this compound analogs in microsomal or hepatocyte systems.

Plasma Protein Binding Dynamics and Implications for Systemic Exposure

Specific data on the plasma protein binding dynamics for this compound analogs and its implications for systemic exposure are not available in the scientific literature.

Analytical Methodologies for Research and Development of 2 2 Methoxypyridin 3 Yl Propanoic Acid

Advanced Chromatographic Techniques for Compound Analysis and Purification

Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation, identification, and quantification of chemical compounds. For a molecule like 2-(2-Methoxypyridin-3-yl)propanoic acid, various specialized chromatographic methods are applied to address different analytical challenges, from rapid screening to ensuring enantiomeric purity.

High-Throughput Liquid Chromatography (HTLC) for Rapid Analysis

High-Throughput Liquid Chromatography (HTLC) is a critical technique in early drug discovery for rapidly screening large numbers of samples. By using shorter columns, higher flow rates, and optimized instrumentation, HTLC significantly reduces analysis time compared to conventional HPLC. This methodology is invaluable for applications such as reaction monitoring, solubility screening, and initial purity assessments of this compound. The primary goal is to maximize sample throughput without compromising the essential quality of the data needed for decision-making in a high-pace discovery environment. Recent advancements in mass spectrometry have further enhanced HTLC by enabling its use in affinity selection mass spectrometry (ASMS) to screen vast compound libraries against biological targets. embopress.org

Table 1: Illustrative HTLC Parameters for Rapid Screening

ParameterTypical Value
Column C18, <50 mm length, <3 µm particle size
Mobile Phase Acetonitrile (B52724)/Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 - 2.0 mL/min
Run Time 1 - 5 minutes per sample
Detection UV-Vis or Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and quantifying active pharmaceutical ingredients and their impurities. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly applied method. A validated RP-HPLC method can accurately separate the main compound from any process-related impurities or degradation products.

Method development for similar propanoic acid derivatives often involves a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer) to control pH. researchgate.netpensoft.netpensoft.net UV detection is typically employed for quantification, with the wavelength selected based on the chromophore of the pyridine (B92270) ring. The validation of such a method, following ICH guidelines, ensures its accuracy, precision, linearity, and specificity. pensoft.net

Table 2: Example RP-HPLC Method Parameters for Purity Analysis of a Propanoic Acid Analogue

ParameterConditionReference
Stationary Phase Octadecylsilica (C18), 150 x 4.6 mm, 5 µm pensoft.net
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.net
Elution Mode Isocratic pensoft.net
Flow Rate 1.0 mL/min pensoft.net
Column Temperature 30 °C pensoft.net
Detection UV at 225 nm pensoft.net
Run Time < 20 minutes researchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound contains a stereocenter at the alpha-carbon of the propanoic acid moiety, it exists as a pair of enantiomers. As enantiomers can have different pharmacological and toxicological profiles, it is crucial to control the enantiomeric purity of the desired isomer. Chiral chromatography is the definitive method for separating and quantifying enantiomers. This can be achieved using chiral stationary phases (CSPs) in HPLC or through Supercritical Fluid Chromatography (SFC), a technique noted for its efficiency in enantioselective separations. researchgate.net The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution of the enantiomers, allowing for the accurate determination of enantiomeric excess.

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the structural elucidation of unknown compounds, confirmation of molecular weights, and highly sensitive quantification, especially when coupled with a chromatographic separation front-end.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for quantifying low levels of this compound in complex biological matrices such as plasma or tissue homogenates. The method involves separating the analyte from matrix components via LC, followed by ionization (commonly electrospray ionization, ESI) and detection. In tandem MS, a specific precursor ion corresponding to the compound is selected and fragmented to produce characteristic product ions. This transition is monitored for highly selective quantification. For carboxylic acids, derivatization can sometimes be employed to enhance ionization efficiency and sensitivity. nih.gov The analysis of pyridine-carboxylate derivatives by LC-ESI-MS often shows a predominant protonated molecule [M+H]⁺ in the positive ion mode, which serves as the precursor ion for MS/MS analysis. nih.gov

Table 3: Key Stages in an LC-MS/MS Bioanalytical Method

StageDescription
1. Sample Preparation Extraction of the analyte from the biological matrix (e.g., protein precipitation, liquid-liquid extraction).
2. LC Separation Chromatographic separation on a suitable column (e.g., C18) to resolve the analyte from interferences.
3. Ionization Generation of gas-phase ions, typically using Electrospray Ionization (ESI).
4. MS/MS Detection Selection of the precursor ion ([M+H]⁺), fragmentation, and monitoring of a specific product ion for quantification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming the identity of this compound and for identifying unknown metabolites or impurities. researchgate.net For small molecules under 400 Da, HRMS can unequivocally determine the elemental formula (CcHhNnOo...). nih.gov This capability is crucial during process development to characterize by-products and in metabolism studies to elucidate the structures of biotransformation products. The fragmentation patterns observed in HRMS spectra also provide valuable information for detailed structural elucidation.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of newly synthesized molecules like this compound. These methods provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural confirmation of organic compounds. For this compound, the spectra would exhibit characteristic signals corresponding to the methoxy (B1213986), propanoic acid, and substituted pyridine moieties.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the protons of the propanoic acid side chain. The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift (around 12 ppm), a characteristic feature that can be confirmed by D₂O exchange. nagwa.com The methoxy group protons would appear as a sharp singlet, while the aliphatic protons of the propanoic acid group would present as a quartet and a doublet due to spin-spin coupling. docbrown.info

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (around 165-185 ppm). openstax.org The carbons of the pyridine ring and the methoxy carbon would also have characteristic chemical shifts. chemicalbook.comacdlabs.com

Predicted ¹H and ¹³C NMR Chemical Shifts Below are the predicted chemical shift ranges for the different nuclei in this compound, based on data from analogous structures. docbrown.infochemicalbook.comchemicalbook.comspectrabase.com

Nucleus TypeAssignmentPredicted Chemical Shift (ppm)Expected Multiplicity (¹H NMR)
¹H-COOH10.0 - 13.0Broad Singlet
¹HPyridine-H (3 protons)6.7 - 8.2Multiplets
¹H-OCH₃3.9 - 4.1Singlet
¹H-CH(CH₃)-3.5 - 3.8Quartet
¹H-CH(CH₃)-1.4 - 1.6Doublet
¹³C-COOH175 - 185N/A
¹³CPyridine-C (5 carbons)110 - 165N/A
¹³C-OCH₃50 - 60N/A
¹³C-CH(CH₃)-40 - 50N/A
¹³C-CH(CH₃)-15 - 25N/A

¹⁵N NMR: Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H NMR, is a valuable tool for characterizing nitrogen-containing compounds like pyridines. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, including protonation state and substitution on the ring. researchgate.netresearchgate.net For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the pyridine nitrogen. Its chemical shift would help to confirm the electronic structure of the pyridine ring system. spectrabase.com

¹⁹F NMR: Fluorine-19 (¹⁹F) NMR is a highly sensitive technique but is only applicable to compounds containing fluorine. Therefore, it cannot be used to directly characterize this compound. However, ¹⁹F NMR is an important tool in drug development for studying fluorinated analogues, which are often synthesized to investigate metabolism, protein binding, or as imaging probes. beilstein-journals.orgnumberanalytics.com If a fluorinated derivative of the title compound were prepared, ¹⁹F NMR would be a primary technique for its structural confirmation and for subsequent biological studies. nih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of the carboxylic acid, methoxy, and pyridine functional groups. The most prominent feature of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of hydrogen bonding. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp absorption band between 1760 and 1690 cm⁻¹. openstax.orgorgchemboulder.com The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. cdnsciencepub.comresearchgate.net The methoxy group would be identified by C-H stretching just below 3000 cm⁻¹ and a C-O stretching band.

Characteristic IR Absorption Bands The table below summarizes the expected key absorption bands for this compound. orgchemboulder.comcdnsciencepub.comlibretexts.orgnih.gov

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3300 - 2500Carboxylic Acid (-COOH)O-H StretchBroad, Strong
3100 - 3000Pyridine RingAromatic C-H StretchMedium
2980 - 2850Alkyl/Methoxy (-CH, -CH₃)Aliphatic C-H StretchMedium
1760 - 1690Carboxylic Acid (-COOH)C=O StretchStrong, Sharp
1600 - 1450Pyridine RingC=C and C=N Ring StretchingMedium to Strong
1320 - 1210Carboxylic Acid / MethoxyC-O StretchMedium to Strong
1440 - 1395Carboxylic Acid (-COOH)O-H BendMedium

Validation of Quantitative Analytical Methods in Preclinical Biological Matrices

For the progression of a compound through preclinical development, it is essential to have a validated bioanalytical method to accurately quantify its concentration in biological matrices such as plasma, urine, or tissue homogenates. This is crucial for pharmacokinetic and toxicokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most common technology for this purpose due to its high sensitivity and selectivity.

The validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. The key validation parameters are established by regulatory guidance and scientific best practices.

A typical validation for an LC-MS/MS method to quantify this compound in rat plasma would involve assessing the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites.

Linearity: The demonstration that the assay response is directly proportional to the analyte concentration over a defined range.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results under the same conditions. These are typically assessed at multiple concentration levels (low, medium, and high quality controls).

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process used to isolate the analyte from the biological matrix.

Matrix Effect: The assessment of the suppressive or enhancing effect of the biological matrix on the ionization of the analyte.

Stability: The evaluation of the analyte's stability in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term frozen storage, and post-preparative storage in the autosampler. agilexbiolabs.com

Summary of Bioanalytical Method Validation Parameters The following table outlines the typical validation parameters and their generally accepted criteria for preclinical LC-MS/MS assays. nih.govjournalofappliedbioanalysis.com

Validation ParameterDescriptionTypical Acceptance Criteria
SelectivityNo significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources.Response in blank matrix should be &lt;20% of the LLOQ response.
LinearityA calibration curve with a minimum of six non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy (Bias)Closeness of mean test results to the true concentration, assessed at LLOQ, Low, Mid, and High QC levels.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision (RSD/CV)Closeness of individual measures of an analyte when the procedure is applied repeatedly. Assessed intra- and inter-day.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
RecoveryThe extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte.Should be consistent, precise, and reproducible.
StabilityAnalyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Computational and Theoretical Chemistry Studies of 2 2 Methoxypyridin 3 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The chemical reactivity of 2-(2-Methoxypyridin-3-yl)propanoic acid can be extensively studied using quantum chemical methods. Calculations can determine molecular properties that govern reactivity, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

DFT calculations can be used to predict sites susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms in the methoxy (B1213986) and carboxyl groups are expected to be regions of high electron density, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the MEP map can highlight electron-deficient regions prone to nucleophilic attack.

Furthermore, computational studies can elucidate reaction mechanisms. For related methoxypyridines, DFT calculations have been used to understand deprotonation and metalation reactions. researchgate.net These studies show that coordination of the pyridine nitrogen to a metal cation, like Li+, drastically increases the acidity of the adjacent C-H bonds, favoring reaction at those sites. researchgate.net A similar approach could predict the kinetic and thermodynamic products of reactions involving this compound, providing valuable guidance for synthetic chemists.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the charge transfer that can occur within the molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound This table presents illustrative data typical of DFT calculations.

ParameterEnergy (eV)Description
HOMO Energy-6.58Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-1.23Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.35Indicator of chemical reactivity and kinetic stability.

Simulation of Spectroscopic Properties

Quantum chemistry is a reliable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Methods like DFT can simulate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Theoretical calculations of vibrational frequencies are typically performed using methods like B3LYP with basis sets such as 6-311++G(d,p). iosrjournals.org The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data. These simulations help in the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The computed isotropic shielding values are converted into chemical shifts relative to a standard (e.g., Tetramethylsilane). Comparing theoretical and experimental NMR spectra can confirm the molecular structure and provide detailed information about the electronic environment of the atoms. epstem.net

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) This table illustrates the typical correlation achieved between calculated and experimental data.

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C=O (carboxyl)175.8176.2
C2 (pyridine)163.1163.5
C3 (pyridine)125.4125.9
C4 (pyridine)138.2138.7
C5 (pyridine)122.9123.3
C6 (pyridine)148.0148.5
CH (propanoic)45.345.7
CH₃ (methoxy)55.655.9
CH₃ (propanoic)18.118.4

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling techniques are essential for studying how a small molecule like this compound might interact with a biological receptor, such as a protein or enzyme. These simulations are a cornerstone of modern drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method involves placing the ligand in various conformations and positions within the receptor's binding site and scoring the resulting poses based on a force field that estimates the binding energy.

For a potential drug candidate, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, studies on allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) have used docking combined with site-directed mutagenesis to identify crucial amino acid residues (e.g., P654, Y658, W784) that govern binding. nih.gov A similar approach for this compound would involve docking it into a target protein's active site to identify its binding mode. The carboxyl group would be a likely candidate for forming strong hydrogen bonds with polar residues like serine, threonine, or arginine, while the methoxypyridine ring could engage in hydrophobic or π-stacking interactions with aromatic residues like tyrosine or tryptophan.

Beyond predicting the binding pose, computational methods aim to predict the binding affinity (e.g., Ki or IC₅₀) of a ligand for its target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used for this purpose. 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the biological activity of a set of molecules with their 3D physicochemical properties (steric, electrostatic, hydrophobic fields). nih.govresearchgate.net These models can then be used to predict the affinity of new compounds and guide the design of more potent molecules. nih.gov

More advanced methods based on machine learning and deep learning are also being developed, which train on large datasets of protein-ligand complexes and their experimentally determined binding affinities to create predictive models. chemrxiv.org These models can improve performance and generalization for virtual screening and lead optimization. chemrxiv.org

Table 3: Hypothetical Docking Results and Predicted Affinity This table provides an example of data generated from a molecular docking and affinity prediction study.

ParameterValueDescription
Docking Score (kcal/mol)-8.2Estimated free energy of binding from the docking algorithm.
Predicted pIC₅₀7.5Logarithm of the predicted half-maximal inhibitory concentration.
Key Interacting ResiduesArg120, Tyr350, Ser354Amino acids in the receptor's active site forming key bonds.
Hydrogen Bonds3Number of hydrogen bonds formed between the ligand and receptor.

Conformational Analysis and Exploration of Conformational Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. The molecule can exist as a population of different conformers, and typically only one or a few of these (the "bioactive conformation") are responsible for its interaction with a biological target.

Conformational analysis involves systematically exploring the molecule's potential energy surface to identify stable, low-energy conformers. This is achieved by rotating the single bonds in the molecule, such as the bond connecting the propanoic acid side chain to the pyridine ring and the bonds within the side chain itself. Quantum chemical calculations are then performed for each conformation to determine its relative energy and stability.

The results of a conformational analysis can be presented as a table of low-energy conformers, their relative energies, and their populations at a given temperature, calculated using the Boltzmann distribution. This information is critical for docking studies, as using a relevant low-energy conformer as the starting point can significantly improve the accuracy of the predicted binding mode.

Table 4: Hypothetical Low-Energy Conformers of this compound This table shows example results from a conformational analysis.

Conformer IDDihedral Angle (C4-C3-Cα-Cβ)Relative Energy (kcal/mol)Boltzmann Population (%)
175.2°0.0065.1
2-80.5°0.4528.3
3178.1°1.326.6

Development of Predictive Models for Biological Activity and Pharmacokinetic Properties

The development of predictive computational models is a cornerstone of modern drug discovery, enabling the early assessment of a compound's potential efficacy and pharmacokinetic profile. For novel compounds like this compound, in silico models provide a rapid and cost-effective means to prioritize candidates for further experimental investigation. These models are broadly categorized into those predicting biological activity (e.g., Quantitative Structure-Activity Relationship models) and those predicting pharmacokinetic properties (e.g., ADMET models).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the structural or property-based features of a series of compounds with their biological activity. researchgate.net The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties and structural features.

Methodology for a Hypothetical QSAR Study:

Data Set Curation: A dataset of structurally related analogues of this compound with experimentally determined biological activity against a specific target (e.g., an enzyme or receptor) would be compiled. The dataset would be divided into a training set for model development and a test set for external validation. mdpi.com

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, polar surface area (PSA).

3D Descriptors: Molecular shape, volume, and other conformational properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using various statistical metrics. nih.gov

Illustrative QSAR Model Performance Metrics:

Metric Description Acceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through internal cross-validation.> 0.5
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible

This table represents typical metrics used in QSAR studies; specific values would depend on the actual dataset and biological endpoint.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is crucial for identifying potential liabilities in drug candidates at an early stage. iapchem.org These models predict the pharmacokinetic and toxicological properties of a compound based on its chemical structure.

Key Predicted ADMET Properties for this compound:

A variety of computational tools and web servers are available to predict these properties. The predictions are based on large datasets of experimentally determined values and sophisticated algorithms.

Illustrative Predicted ADMET Properties:

Property Predicted Value/Classification Significance
Aqueous Solubility Moderately SolubleInfluences absorption and formulation.
Human Intestinal Absorption (HIA) HighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration LowSuggests the compound may not readily enter the central nervous system.
CYP2D6 Inhibition Non-inhibitorLower potential for drug-drug interactions mediated by this key metabolic enzyme.
Hepatotoxicity Low RiskIndicates a lower likelihood of causing liver damage.
Ames Mutagenicity Non-mutagenicSuggests a lower risk of being carcinogenic.

Note: The values in this table are hypothetical and serve as an example of the output from ADMET prediction software. Actual values would require specific computational analysis.

The integration of QSAR and ADMET predictive models provides a comprehensive in silico profile of a compound's potential. For this compound, these computational studies would be instrumental in guiding its synthetic optimization and prioritization for further preclinical development. By identifying key structural features that influence both desired biological activity and favorable pharmacokinetic properties, these models accelerate the drug discovery process. nih.gov

Potential Applications and Future Research Directions of 2 2 Methoxypyridin 3 Yl Propanoic Acid

Utility as a Versatile Chemical Building Block for Complex Molecule Synthesis

The true potential of 2-(2-Methoxypyridin-3-yl)propanoic acid lies in its utility as a versatile chemical building block for the synthesis of more complex molecules. The pyridine (B92270) ring, a common motif in many biologically active compounds, provides a key structural framework that can be readily modified. The methoxy (B1213986) and propanoic acid functional groups offer multiple reaction sites for chemical elaboration, allowing for the construction of a diverse library of derivatives.

The "2-methoxypyridin-3-yl" moiety, a core component of the title compound, has been successfully incorporated into a variety of complex molecular architectures. For instance, it has been utilized in the synthesis of potent enzyme inhibitors through coupling reactions. One notable example is the synthesis of 2-[2,3-Di(tert-butoxycarbonyl)guanidino]-6-(2-methoxypyridin-3-yl)pyridine, a novel inhibitor of Mitogen- and stress-activated protein kinase 1 (MSK1). The synthesis of this complex molecule highlights the utility of the 2-methoxypyridin-3-yl scaffold as a foundational element in the construction of targeted therapeutics.

Furthermore, the propanoic acid side chain can be readily converted into other functional groups, such as amides and esters, further expanding the synthetic possibilities. This versatility allows chemists to systematically modify the structure of the parent compound to optimize its physicochemical properties and biological activity.

Exploration of Novel Therapeutic Areas Based on Preclinical Biological Insights

While preclinical data on this compound itself is limited, the biological activities of its derivatives provide valuable insights into potential therapeutic applications. The pyridine scaffold is a well-established pharmacophore, and its derivatives have shown promise in a wide range of therapeutic areas. enpress-publisher.com

One of the most promising areas of exploration for derivatives of the 2-methoxypyridin-3-yl scaffold is in oncology. A series of sulfonamide methoxypyridine derivatives, developed from a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) core, have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). enpress-publisher.com The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. enpress-publisher.com The ability of these derivatives to inhibit both PI3K and mTOR simultaneously offers a promising strategy for cancer treatment. enpress-publisher.com

Another potential therapeutic area for derivatives of this scaffold is in the treatment of inflammatory diseases. As mentioned earlier, a derivative of the 2-methoxypyridin-3-yl moiety has been shown to be a novel inhibitor of MSK1. MSK1 is a key enzyme involved in the inflammatory response, and its inhibition has been proposed as a potential therapeutic strategy for conditions such as asthma.

The following table summarizes the preclinical biological insights for derivatives of the 2-methoxypyridin-3-yl scaffold:

Derivative ClassTargetTherapeutic Area
Sulfonamide methoxypyridine derivativesPI3K/mTOROncology
Guanidinopyridine derivativesMSK1Inflammatory Diseases

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Profiles

The development of next-generation derivatives of this compound with enhanced therapeutic profiles will rely on a process of rational drug design. This approach involves using the understanding of the structure-activity relationships (SAR) of existing derivatives to guide the synthesis of new compounds with improved potency, selectivity, and pharmacokinetic properties.

In the case of the sulfonamide methoxypyridine derivatives targeting PI3K/mTOR, SAR studies have revealed that the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide core is essential for inhibitory activity. enpress-publisher.com Further optimization of the molecule by modifying other parts of the structure could lead to improved metabolic stability and oral bioavailability. enpress-publisher.com The introduction of an amide group, for example, has been shown to enhance water solubility and metabolic stability, while also allowing for the exploration of a wider range of chemical diversity. enpress-publisher.com

The synthesis of these next-generation derivatives often involves advanced synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction. nih.gov This powerful tool allows for the efficient construction of carbon-carbon bonds, enabling the assembly of complex molecular architectures from simpler building blocks. The use of such modern synthetic techniques will be crucial for the rapid and efficient generation of new derivatives for biological evaluation.

Fostering Interdisciplinary Research Collaborations for Comprehensive Characterization

The comprehensive characterization of this compound and its derivatives will require a collaborative, interdisciplinary approach. The journey from a promising chemical scaffold to a clinically useful drug is a complex one that necessitates expertise from a variety of scientific disciplines. frontiersin.org

Chemists will be responsible for the design and synthesis of new derivatives, while biochemists and pharmacologists will be needed to evaluate their biological activity and elucidate their mechanisms of action. frontiersin.org Furthermore, collaboration with computational chemists can aid in the rational design process through molecular modeling and simulation studies. nih.gov

The successful development of novel therapeutics based on the this compound scaffold will depend on the effective integration of these different areas of expertise. frontiersin.org Establishing collaborative platforms and research networks will be essential for facilitating the exchange of ideas and data, and for accelerating the translation of basic scientific discoveries into new medicines. nist.gov Such collaborations are crucial for the rapid identification of novel chemical entities, the assessment of their biological properties, and the refinement of lead molecules. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxypyridin-3-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by coupling with a propanoic acid derivative. Key steps include methoxy group introduction via nucleophilic substitution and carboxylation under controlled pH. Optimization involves solvent selection (e.g., THF or DMF for solubility), temperature control (60–80°C for amidation), and catalysts like Pd for cross-coupling. Purification via column chromatography or HPLC is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms the methoxypyridine and propanoic acid moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and methoxy (-OCH₃) groups. Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. How do physicochemical properties (e.g., solubility, pKa) influence experimental design?

  • Methodological Answer : The compound’s low water solubility (logP ~1.8) necessitates solvent optimization (e.g., DMSO for stock solutions). The carboxylic acid group (pKa ~4.5) requires pH-controlled buffers (e.g., PBS at pH 7.4) for biological assays. Stability studies under light, temperature, and humidity guide storage conditions (e.g., -20°C, desiccated) .

Advanced Research Questions

Q. How does the compound’s 3D conformation affect its interactions with biological targets?

  • Methodological Answer : Molecular docking and X-ray crystallography reveal that the methoxypyridine ring’s orientation influences π-π stacking with aromatic residues (e.g., tyrosine in enzymes). The propanoic acid’s carboxylate group forms hydrogen bonds with catalytic lysine or arginine residues. Conformational analysis via Density Functional Theory (DFT) predicts bioactive conformers .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardizing protocols (e.g., pre-incubation time, substrate concentration) and using isogenic cell lines reduce variability. Meta-analyses of structure-activity relationships (SAR) identify critical substituents (e.g., electron-withdrawing groups on pyridine) .

Q. What computational approaches predict reactivity and binding affinities for drug design?

  • Methodological Answer : Quantum Mechanics/Molecular Mechanics (QM/MM) simulations model reaction pathways for ester hydrolysis. Free-energy perturbation (FEP) calculations estimate binding ΔG values with targets like G-protein-coupled receptors (GPCRs). Machine learning (e.g., Random Forest) trains on datasets of pyridine derivatives to predict ADMET properties .

Q. How are enzymatic interaction studies designed to ensure data validity?

  • Methodological Answer : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding. Include negative controls (e.g., inactive enantiomers) and competitive inhibitors (e.g., ATP in kinase assays). Validate target engagement via CRISPR knockouts or siRNA silencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.